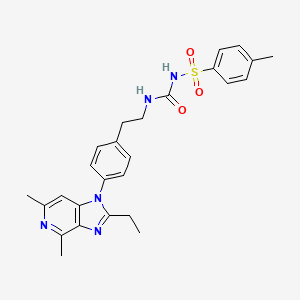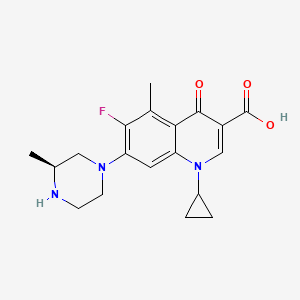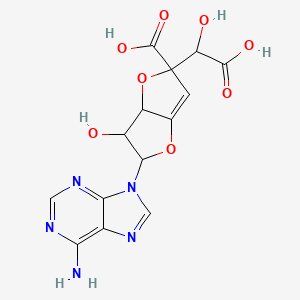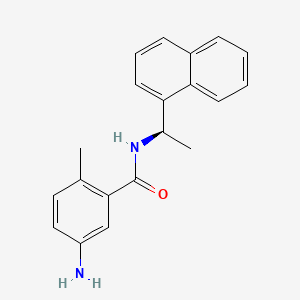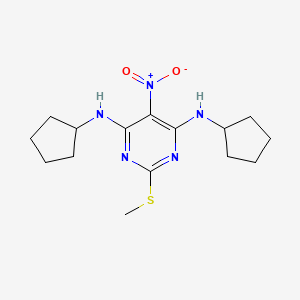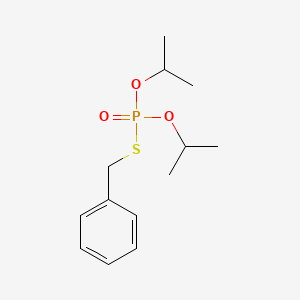
4-甲基戊醛
概述
描述
4-Methylpentanal, also known as 4-methylvaleraldehyde or isocaproaldehyde, is an organic compound with the molecular formula C6H12O. It belongs to the class of aldehydes, which are characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. This compound is a colorless liquid with a pungent odor and is used in various chemical processes and industrial applications .
科学研究应用
4-Methylpentanal has several applications in scientific research and industry:
作用机制
Target of Action
4-Methylpentanal, also known as 4-methylvaleraldehyde , is a small organic compound with the molecular formula C6H12O . In humans, it is involved in the metabolic disorder called the 11-beta-hydroxylase deficiency (cyp11b1) pathway . This pathway plays a crucial role in the biosynthesis of corticosteroids, which are essential for various physiological processes, including immune response and regulation of inflammation .
Mode of Action
It is known to participate in the cyp11b1 pathway, suggesting it may interact with enzymes or other molecules involved in this pathway
Biochemical Pathways
4-Methylpentanal is involved in the 11-beta-hydroxylase deficiency (cyp11b1) pathway . This pathway is part of the larger corticosteroid biosynthesis pathway, which produces important hormones such as cortisol and aldosterone. Disruptions in this pathway can lead to metabolic disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methylpentanal are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. It is metabolized in the cyp11b1 pathway
Result of Action
Its involvement in the cyp11b1 pathway suggests it may influence the production of corticosteroids . These hormones have wide-ranging effects on the body, including regulation of metabolism, immune response, and inflammation.
安全和危害
4-Methylpentanal is a flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation .
Relevant Papers
A paper titled “Identification of a pheromone that increases anxiety in rats” mentions 4-Methylpentanal . The paper suggests that 4-Methylpentanal plays a greater anxiogenic role in a mixture, activating the BNST and increasing anxiety through the VNS .
生化分析
Biochemical Properties
4-Methylpentanal interacts with various enzymes and proteins in the body. It is an endogenous specific substrate of mouse vas deferens protein (MVDP)
Cellular Effects
It is known to be involved in certain metabolic disorders in humans
Metabolic Pathways
4-Methylpentanal is involved in the 11-beta-hydroxylase deficiency (cyp11b1) pathway in humans
准备方法
4-Methylpentanal can be synthesized through several methods:
Hydroformylation of 3-Methyl-1-butene: This method involves the hydroformylation of 3-methyl-1-butene, which is obtained by dehydrating 3-methyl-1-butanol.
Oxidation of 4-Methylpentanol: Another method involves the oxidation of 4-methylpentanol using oxidizing agents such as pyridinium chlorochromate or oxalyl chloride/dimethyl sulfoxide mixture.
化学反应分析
4-Methylpentanal undergoes various chemical reactions, including:
相似化合物的比较
4-Methylpentanal can be compared with other similar aldehydes:
2-Methylpentanal: Similar in structure but with the methyl group at the second position.
Hexanal: A straight-chain aldehyde with six carbon atoms.
3-Methylbutanal: Another branched aldehyde with a different position of the methyl group, leading to different chemical properties and uses.
4-Methylpentanal stands out due to its specific structure, which imparts unique reactivity and applications in various fields.
属性
IUPAC Name |
4-methylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGJYXHCFUMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061509 | |
| Record name | Pentanal, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methylpentanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1119-16-0 | |
| Record name | Isocaproaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocaproaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanal, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanal, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylvaleraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLVALERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0AO9E93RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylpentanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 4-methylpentanal?
A1: 4-Methylpentanal is a pheromone identified in rats that can induce anxiety-like behavior in conspecifics. It acts in conjunction with hexanal, with the mixture demonstrating a synergistic effect. [] This discovery suggests a complex olfactory communication system in rats, potentially involving multiple olfactory systems for pheromone perception. []
Q2: How does 4-methylpentanal induce anxiety in rats?
A2: While the exact mechanism is not fully understood, research suggests that 4-methylpentanal, in combination with hexanal, activates neural circuits related to anxiety only when both molecules are perceived simultaneously by two separate olfactory systems. [] This finding indicates a complex interplay between olfactory input and the neural processing of anxiety-related signals.
Q3: Can 4-methylpentanal be metabolized in mammals?
A3: Yes, aldose reductase, an enzyme found in various mammalian tissues including the adrenal glands, has been identified as a major reductase for 4-methylpentanal. [] This enzyme exhibits a high affinity for 4-methylpentanal (Km = 1 μM) and effectively reduces it, along with other alkanals and alkenals, suggesting a role in detoxifying these compounds. []
Q4: What is the role of aldose reductase in the adrenal glands?
A4: Aldose reductase is highly expressed in mammalian adrenal glands and is thought to play a dual role: (1) reducing isocaproaldehyde, a byproduct of cholesterol side-chain cleavage during steroidogenesis, and (2) acting as a scavenger for harmful aldehydes produced by lipid peroxidation. [, ] This suggests a protective function of aldose reductase in maintaining adrenal gland health.
Q5: What is the chemical structure and formula of 4-methylpentanal?
A5: 4-Methylpentanal has the molecular formula C6H12O. Its structure consists of a six-carbon straight chain with an aldehyde functional group at one end and a methyl group branching off the fourth carbon.
Q6: Are there synthetic routes available for 4-methylpentanal?
A6: Yes, 4-methylpentanal can be synthesized via several routes. One method involves the formic acid rearrangement of 3-isopropyl-4-methyl-1-pentyn-3-ol, yielding 4-methylpentanal along with other products. [] Another approach utilizes a multi-step process starting from 3-methyl-3-buten-1-ol, involving hydrogenation, dehydration, and hydroformylation steps to obtain 4-methylpentanal. []
Q7: How does the structure of 4-methylpentanal influence its reactivity?
A7: The aldehyde functional group in 4-methylpentanal makes it susceptible to nucleophilic addition reactions, which are commonly observed with aldehydes. The presence of the alkyl chain, specifically the methyl branch, can influence the stereochemistry of reactions involving 4-methylpentanal due to steric effects. []
Q8: How does 4-methylpentanal react with atmospheric radicals?
A8: 4-Methylpentanal reacts with atmospheric radicals like NO3 and OH. These reactions primarily proceed through hydrogen abstraction from the aldehydic hydrogen. [] The rate coefficients for these reactions can be estimated using structure-activity relationships for saturated organics. []
Q9: What happens when 4-methylpentanal is heated with vitamin E acetate in e-cigarettes?
A9: Heating 4-methylpentanal with vitamin E acetate in e-cigarettes leads to its degradation, along with the degradation of vitamin E acetate and other compounds like cannabinoids present in the e-liquid. [] This degradation process primarily occurs through radical oxidation and direct thermal decomposition pathways, resulting in the formation of various smaller carbonyls, including formaldehyde and glyoxal. []
Q10: Are there any safety concerns regarding the use of 4-methylpentanal in e-liquids?
A10: While 4-methylpentanal itself might not be acutely toxic, its degradation products formed during vaping, especially at higher temperatures, could pose significant health risks. [] Further research is needed to fully understand the long-term health effects of inhaling these degradation products.
Q11: What analytical techniques are used to characterize and quantify 4-methylpentanal?
A11: Gas chromatography coupled with ion mobility spectrometry (GC-IMS) is commonly employed to analyze volatile compounds, including 4-methylpentanal, in complex mixtures. [] This technique allows for the separation and identification of individual compounds based on their retention time and drift time, providing insights into the composition of samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


